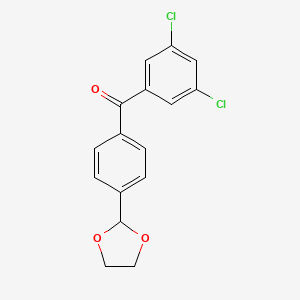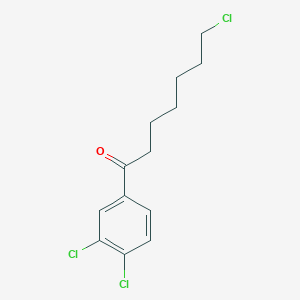
2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene” is an organic compound that contains a benzene ring, an ethoxy group, and a 1,3-dioxolane ring. The 1,3-dioxolane ring is a type of acetal, which is a functional group characterized by a carbon atom connected to two -OR groups and two other groups of atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzene ring with the ethoxy group and the 1,3-dioxolane ring attached. The exact structure would depend on the specific locations of these attachments on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, due to the presence of the polar ether and acetal groups, this compound might be expected to have some degree of polarity and might be soluble in some polar solvents .Wissenschaftliche Forschungsanwendungen
Ratiometrische Fluoreszenz-Sonden-Synthese
Diese Verbindung wird bei der Herstellung einer ratiometrischen Fluoreszenzsonde verwendet, die Cystein spezifisch gegenüber anderen Aminosäuren wie Homocystein und Glutathion nachweisen kann. Dies hat erhebliche Auswirkungen auf die biochemische Forschung, wo die präzise Messung der Cysteinspiegel entscheidend ist .
Mikrowellengestützte Synthese von KN-93
Es dient als Reaktant für die mikrowellengestützte Synthese von KN-93, einem Inhibitor der Calmodulin-Kinase II. Dieses Enzym spielt eine Schlüsselrolle bei zellulären Funktionen, und Inhibitoren wie KN-93 sind wertvoll für die Untersuchung seiner Aktivität und potenzieller therapeutischer Interventionen .
Spirobenzofuran-Piperidine als S1-Rezeptor-Liganden
Die Verbindung ist an der Synthese von fluorierten Spirobenzofuran-Piperidinen beteiligt, die als Liganden für den S1-Rezeptor wirken. Diese Liganden haben potenzielle Anwendungen in der neurologischen Forschung und Arzneimittelentwicklung .
Synthese von Antitumor-Wirkstoffen
Es wird bei der Synthese von Verbindungen eingesetzt, die Antitumor-Eigenschaften aufweisen. Diese Anwendung ist besonders wichtig in der pharmazeutischen Chemie und Onkologie, wo ständig nach neuen Antitumor-Wirkstoffen gesucht wird .
Regioselektive Herstellung von Indolderivaten
Diese Chemikalie dient zur regioselektiven Herstellung von Indolderivaten über eine Rhodium-katalysierte Domino-Hydroformylierung/Indolisierung. Indolderivate sind aufgrund ihrer biologischen Aktivität in der pharmazeutischen und agrochemischen Industrie von Bedeutung .
Wittig-Olefinierungsreagenz
Es findet Anwendung als Reagenz für Wittig-Olefinierungen, ein Verfahren zur Einführung einer 1,3-Dioxolan-Einheit in Verbindungen. Diese Reaktion wird in der organischen Synthese häufig verwendet, um Alkene aus Aldehyden oder Ketonen und Phosphoniumyliden zu bilden .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-ethoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-13-11-6-4-3-5-10(11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABGVBFTTMFRIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645878 |
Source


|
| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-45-0 |
Source


|
| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














